Cadmium chloride monohydrate

Übersicht

Beschreibung

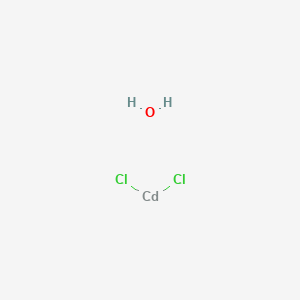

Cadmium chloride monohydrate is a white crystalline compound with the chemical formula CdCl₂·H₂O. It is a hygroscopic solid, meaning it readily absorbs moisture from the air. This compound is highly soluble in water and slightly soluble in alcohol. This compound is used in various industrial and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cadmium chloride monohydrate can be synthesized by reacting cadmium metal or cadmium oxide with hydrochloric acid. The reaction proceeds as follows: [ \text{Cd} + 2\text{HCl} \rightarrow \text{CdCl}_2 + \text{H}_2 ] Alternatively, cadmium chloride can be prepared from anhydrous cadmium acetate using hydrogen chloride or acetyl chloride .

Industrial Production Methods: Industrially, cadmium chloride is produced by the reaction of molten cadmium and chlorine gas at 600°C. The monohydrate form can be obtained by evaporating a solution of cadmium chloride at 35°C .

Analyse Chemischer Reaktionen

Types of Reactions: Cadmium chloride monohydrate undergoes various chemical reactions, including:

Oxidation: Cadmium chloride can be oxidized to form cadmium oxide.

Reduction: It can be reduced to elemental cadmium.

Substitution: Cadmium chloride can participate in substitution reactions with other halides.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Can be achieved using reducing agents such as hydrogen gas.

Substitution: Often involves reactions with other halide salts under aqueous conditions.

Major Products:

Oxidation: Cadmium oxide (CdO)

Reduction: Elemental cadmium (Cd)

Substitution: Various cadmium halides depending on the halide used.

Wissenschaftliche Forschungsanwendungen

Materials Science

Nonlinear Optical Applications

Cadmium chloride monohydrate has been studied for its nonlinear optical properties, particularly in the synthesis of single crystals for use in optical devices. For instance, L-proline this compound (L-PCCM) has been synthesized and characterized for its potential in higher-order harmonic generation . The crystal growth was achieved using a slow evaporation technique, revealing significant optical characteristics that can be exploited in photonic applications.

Table 1: Properties of L-Proline this compound

| Property | Value |

|---|---|

| Crystal System | Orthorhombic |

| Lattice Dimensions | Determined via XRD |

| Optical Transparency | High |

| Nonlinear Coefficient | Significant |

Biological Applications

Toxicology Studies

this compound has been extensively researched for its toxicological effects on biological systems. Studies have shown that exposure to cadmium can impair cellular functions and viability. For instance, an investigation into the effects of cadmium on mouse neural stem cells revealed a dose-dependent decrease in cellular viability and immigration capabilities .

Table 2: Effects of Cadmium Chloride on Cellular Viability

| Concentration (μmol/L) | Cell Viability (%) | Immigration Rate (%) |

|---|---|---|

| 0 | 100 | 100 |

| 2 | 85 | 90 |

| 4 | 70 | 75 |

| 6 | 50 | 60 |

Sperm Toxicity

Research has also demonstrated that acute exposure to cadmium chloride can significantly impair sperm function. A study indicated that cadmium exposure reduced sperm motility and fertilization capacity, highlighting the compound's potential reproductive toxicity .

Environmental Applications

Soil Remediation

this compound has been utilized in environmental studies aimed at remediating contaminated soils. A study evaluated the effectiveness of combining hydroxyapatite with potassium chloride to stabilize cadmium in mining soils, showing substantial reductions in leachable cadmium concentrations .

Table 3: Stabilization Efficiency of Cadmium in Soil

| Treatment Combination | Leachable Cadmium Reduction (%) |

|---|---|

| Hydroxyapatite alone | 35.96 |

| Hydroxyapatite + KCl | 57.82 |

Electrochemical Applications

Cadmium chloride is used in electroplating processes as an alternative to more toxic cadmium cyanide solutions. Research has explored the substitution of zinc chloride for cadmium cyanide in industrial applications, demonstrating comparable performance while reducing environmental hazards .

Wirkmechanismus

Cadmium chloride exerts its effects through several mechanisms:

Oxidative Stress: Cadmium ions induce the production of reactive oxygen species, leading to cellular damage and apoptosis.

Disruption of Calcium Signaling: Cadmium interferes with calcium signaling pathways, affecting various cellular functions.

Epigenetic Modifications: Cadmium can cause changes in DNA methylation and histone modifications, leading to altered gene expression.

Vergleich Mit ähnlichen Verbindungen

Zinc chloride (ZnCl₂): Similar in structure but less toxic.

Mercury chloride (HgCl₂): More toxic and used in different applications.

Lead chloride (PbCl₂): Also toxic but has different chemical properties.

Uniqueness: Cadmium chloride monohydrate is unique due to its high solubility in water and its ability to form various hydrates. Its toxicity and ability to induce oxidative stress make it a valuable tool in biological and medical research .

Biologische Aktivität

Cadmium chloride monohydrate (CdCl₂·H₂O) is a compound that exhibits significant biological activity, particularly in the context of toxicity and environmental impact. This article explores its effects on various biological systems, highlighting case studies, research findings, and relevant data tables.

Overview of this compound

Cadmium chloride is a highly soluble salt of cadmium, a heavy metal known for its toxicological properties. It has been widely studied due to its implications in environmental pollution and human health. The compound is often used in industrial applications, but exposure can lead to serious health risks.

Toxicological Effects

1. Cytotoxicity and Cell Viability

Research has shown that cadmium chloride significantly affects cell viability and function. For instance, a study using mouse neural stem cells demonstrated that exposure to cadmium chloride at concentrations of 10 μmol/L resulted in a decrease in cellular viability to approximately 70% of control levels after 24 hours . Additionally, the compound inhibited the immigration of these cells, suggesting a detrimental effect on stem cell function.

2. Genotoxic Effects

Cadmium chloride has been associated with genotoxicity. In rodent studies, it was observed that exposure led to an increase in DNA fragmentation and chromosomal aberrations . Specifically, doses as low as 5.7 mg/kg body weight induced significant increases in peripheral erythrocytes with micronuclei, indicating potential bone marrow toxicity.

The biological activity of cadmium chloride is mediated through several mechanisms:

- Oxidative Stress : Cadmium disrupts mitochondrial function, leading to increased production of reactive oxygen species (ROS), which can cause cellular damage and apoptosis . This oxidative stress is implicated in the impairment of various cellular functions, including metabolism and regeneration processes.

- Interference with Cellular Signaling : Cadmium can interfere with signaling pathways that regulate cell growth and differentiation. For example, it has been shown to inhibit SIRT1 activity, which is crucial for maintaining cellular homeostasis under stress conditions .

Case Studies

1. Cardiotoxicity in Rats

A study investigated the cardiotoxic effects of cadmium chloride in rats following subchronic exposure. The results indicated significant alterations in cardiovascular parameters, including decreased heart rate and increased DNA fragmentation in circulating blood cells . The study highlighted the potential for cadmium to induce long-term cardiovascular impairments.

2. Skin Metabolism Disorders

Another study focused on the effects of cadmium chloride pollution on skin metabolism and hair regeneration. The findings revealed that higher concentrations of cadmium led to significant inhibition of skin cell proliferation and increased apoptosis . Metabolomic analyses identified numerous altered metabolites associated with skin aging and metabolic disorders.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

dichlorocadmium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISMQLUZKQIKII-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Cd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72589-96-9 | |

| Record name | Cadmium chloride, hydrate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72589-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35658-65-2, 7790-78-5 | |

| Record name | Cadmium dichloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35658-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium chloride, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035658652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium (II) chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.